molecular formula C13H21NO6 B2424108 (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2460739-47-1

(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2424108
CAS RN: 2460739-47-1
M. Wt: 287.312
InChI Key: LTEBBFGZVBCURD-NLCUZPRVSA-N
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Description

The name “(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid” refers to a specific stereoisomer of a compound. The (1S,2R,3S,4R,5R,6S) notation indicates the configuration of the chiral centers in the molecule . Each number refers to the carbon position in the molecule, and the letters R and S indicate the orientation around the chiral atom .

Scientific Research Applications

Synthesis and Structural Studies

  • Efficient Synthesis of Tetrahydrofuran Derivatives : Wang et al. (2001) developed an efficient synthesis method for tetrahydrofuran derivatives, starting from 5-norborne-2-ol. This synthesis involves key transformations including base-catalyzed methanolysis-rearrangement and ring opening catalyzed by RuCl(3)/NaIO(4) (Wang et al., 2001).

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides : Hřebabecký et al. (2006) reported the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This process involved multiple steps including reactions with ethyl N-((2E)-3-ethoxymethacryloyl)carbamate and subsequent transformations (Hřebabecký et al., 2006).

  • Enantiomerically Pure Methyl Epoxybicycloheptane Carboxylates : Cativiela et al. (1993) synthesized enantiomerically pure methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxybicyclo[2.2.1]heptane-2-endo-carboxylates, starting from endo-cycloadducts of asymmetric Diels-Alder reactions (Cativiela et al., 1993).

  • Stereoselective Preparation of Chiral Auxiliaries : Ishizuka et al. (1990) achieved a facile high-yield synthesis of diastereomerically pure (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, potentially useful as chiral auxiliaries (Ishizuka et al., 1990).

Applications in Chemical Synthesis and Analysis

  • Synthesis of Conformationally Restricted Methionine Analogue : Glass et al. (1990) synthesized a conformationally restricted methionine analogue and studied its electrochemical oxidation, providing insights into the structural and chemical properties of such compounds (Glass et al., 1990).

  • Microwave-Assisted Synthesis : Onogi et al. (2012) utilized microwave-assisted conditions for the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating the efficiency and selectivity of this method in chemical synthesis (Onogi et al., 2012).

  • Synthesis of Glutamic Acid Analogue : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, highlighting the potential of these compounds in the development of new amino acids and peptides (Hart & Rapoport, 1999).

properties

IUPAC Name

(1S,2R,3S,4R,5R,6S)-5,6-dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-4-5(7(8)11(17)18)9(15)10(6)16/h5-10,15-16H,4H2,1-3H3,(H,14,19)(H,17,18)/t5-,6+,7+,8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBBFGZVBCURD-NLCUZPRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H]([C@@H]2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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